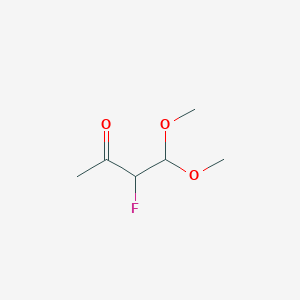
3-Fluoro-4,4-dimethoxy-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4,4-dimethoxy-2-butanone, also known as FDMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research. FDMB is a synthetic intermediate that is used in the production of several important compounds, including pharmaceuticals, agrochemicals, and fragrances.
Mechanism Of Action
3-Fluoro-4,4-dimethoxy-2-butanone works by inhibiting the activity of certain enzymes in the body, which can lead to a range of physiological and biochemical effects. It is believed to work by disrupting the normal functioning of the enzymes, which can lead to the death of cancer cells and the suppression of inflammation.
Biochemical And Physiological Effects
3-Fluoro-4,4-dimethoxy-2-butanone has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to have antioxidant properties, which can help to protect the body against damage caused by free radicals.
Advantages And Limitations For Lab Experiments
3-Fluoro-4,4-dimethoxy-2-butanone is a highly versatile compound that has many advantages for use in laboratory experiments. It is easy to synthesize, has high purity, and is stable under a range of conditions. However, it does have some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many potential future directions for research on 3-Fluoro-4,4-dimethoxy-2-butanone, including its use in the development of new drugs and the exploration of its potential as a therapeutic agent for a range of diseases. Further research is also needed to explore the potential side effects and toxicity of 3-Fluoro-4,4-dimethoxy-2-butanone, as well as its potential impact on the environment. Overall, 3-Fluoro-4,4-dimethoxy-2-butanone is a promising compound with many potential applications, and further research is needed to fully understand its potential and limitations.
Synthesis Methods
3-Fluoro-4,4-dimethoxy-2-butanone is synthesized through a multistep process that involves the reaction of 3-fluoropropene with ethyl 4,4-dimethoxy-2-oxobutanoate in the presence of a catalyst. The resulting product is then treated with a reducing agent to yield 3-Fluoro-4,4-dimethoxy-2-butanone. This method is highly efficient and yields high-quality 3-Fluoro-4,4-dimethoxy-2-butanone that is suitable for various research applications.
Scientific Research Applications
3-Fluoro-4,4-dimethoxy-2-butanone has a wide range of scientific research applications, including its use as a building block for the synthesis of various compounds. It is commonly used in the pharmaceutical industry as a key intermediate in the production of several drugs, including anti-cancer agents and anti-inflammatory drugs. 3-Fluoro-4,4-dimethoxy-2-butanone is also used in the production of agrochemicals, such as herbicides and insecticides, and in the fragrance industry, where it is used as a key ingredient in the production of perfumes and other scented products.
properties
CAS RN |
198422-35-4 |
|---|---|
Product Name |
3-Fluoro-4,4-dimethoxy-2-butanone |
Molecular Formula |
C6H11FO3 |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
3-fluoro-4,4-dimethoxybutan-2-one |
InChI |
InChI=1S/C6H11FO3/c1-4(8)5(7)6(9-2)10-3/h5-6H,1-3H3 |
InChI Key |
DXCXUYJEBAEDPU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(OC)OC)F |
Canonical SMILES |
CC(=O)C(C(OC)OC)F |
synonyms |
2-Butanone, 3-fluoro-4,4-dimethoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



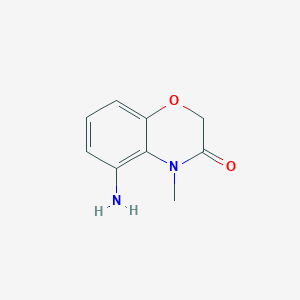
![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)
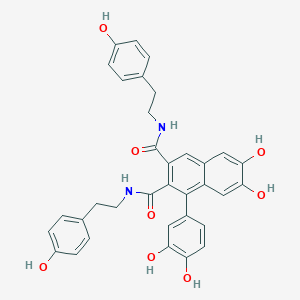
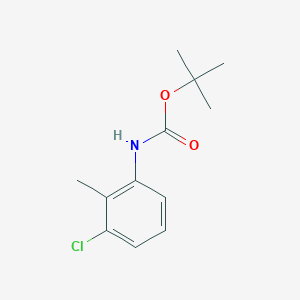
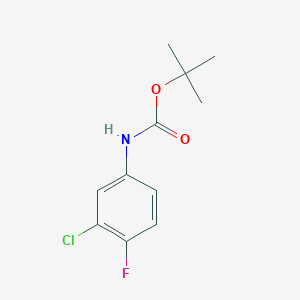
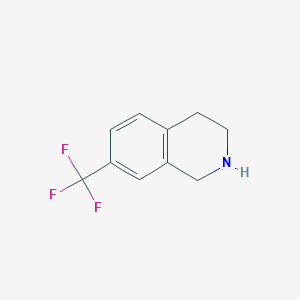
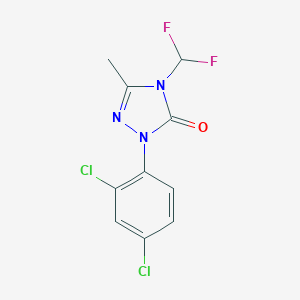
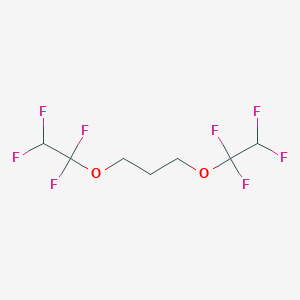
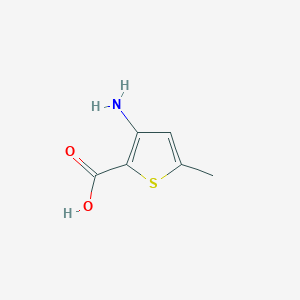
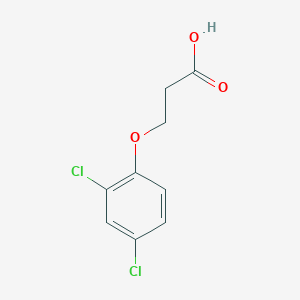
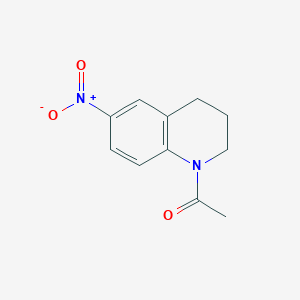
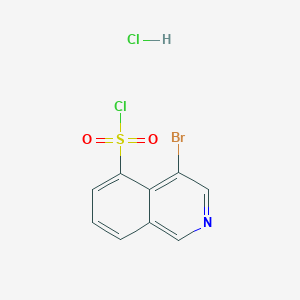
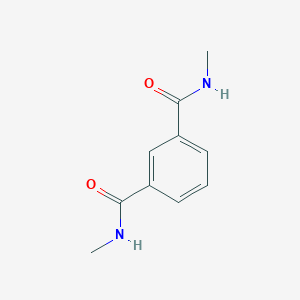
![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)